molecular formula C17H19NO3 B11813649 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11813649
M. Wt: 285.34 g/mol
InChI Key: KVPDFZAPAUNHCK-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The tert-butylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the dihydropyridine intermediate in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl alcohol
  • 4-tert-Butylbenzyl chloride
  • tert-Butylbenzene

Uniqueness

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its combination of a dihydropyridine ring with a tert-butylbenzyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-17(2,3)14-7-4-12(5-8-14)10-18-11-13(16(20)21)6-9-15(18)19/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

KVPDFZAPAUNHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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